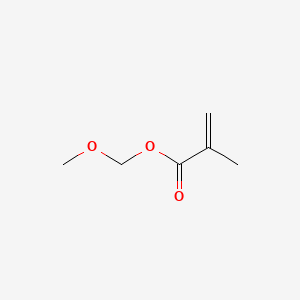
Methoxymethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxymethyl methacrylate is an organic compound with the molecular formula C6H10O3. It is a methacrylate ester, specifically the methoxymethyl ester of methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the production of various polymers and copolymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxymethyl methacrylate can be synthesized through the esterification of methacrylic acid with methoxymethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous feeding of methacrylic acid and methoxymethanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: Methoxymethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form homopolymers and copolymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and methoxymethanol.
Common Reagents and Conditions:
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Acids and Bases: For hydrolysis reactions, common reagents include hydrochloric acid and sodium hydroxide.
Major Products:
Polymers and Copolymers: Formed through polymerization reactions.
Methacrylic Acid and Methoxymethanol: Produced through hydrolysis.
Aplicaciones Científicas De Investigación
Methoxymethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are then used in coatings, adhesives, and other materials.
Biomedical Applications: Polymers derived from this compound are used in medical devices and drug delivery systems due to their biocompatibility.
Environmental Science: Methacrylate-based polymers are employed in environmental remediation efforts, such as water purification.
Mecanismo De Acción
The primary mechanism of action for methoxymethyl methacrylate involves its polymerization to form long-chain polymers. The polymerization process is initiated by radical initiators, which generate free radicals that react with the methacrylate monomers to form polymer chains. The resulting polymers exhibit unique properties, such as high strength and chemical resistance, making them suitable for various applications .
Comparación Con Compuestos Similares
Methoxymethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl Methacrylate (MMA): MMA is widely used in the production of polymethyl methacrylate (PMMA), known for its optical clarity and strength.
Ethyl Methacrylate (EMA): EMA is used in similar applications as MMA but offers different mechanical properties due to its longer alkyl chain.
Uniqueness: this compound is unique due to its methoxymethyl group, which imparts specific chemical and physical properties to the resulting polymers, such as enhanced flexibility and lower glass transition temperature compared to other methacrylate esters .
Propiedades
Número CAS |
20363-82-0 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methoxymethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(2)6(7)9-4-8-3/h1,4H2,2-3H3 |
Clave InChI |
LVQPBIMCRZQQBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















